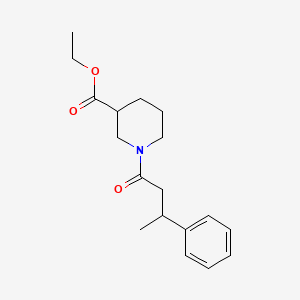
ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate
説明
Ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate, also known as EBPC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. EBPC belongs to a class of compounds known as piperidinecarboxylates, which have been found to possess a wide range of biological activities. In
作用機序
The mechanism of action of ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of certain neurotransmitters such as dopamine and serotonin. ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been shown to bind to certain receptors in the brain, which leads to the modulation of neurotransmitter release and activity.
Biochemical and Physiological Effects:
ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been found to have anticonvulsant properties, which make it a potential treatment for epilepsy. ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has also been shown to have anxiolytic effects, which make it a potential treatment for anxiety disorders.
実験室実験の利点と制限
Ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.
将来の方向性
There are a number of future directions for research on ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate. One area of interest is in the development of new drugs for the treatment of pain and inflammation. ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. Additionally, ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters. Further research is needed to fully understand the mechanism of action of ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate and its potential applications in scientific research.
科学的研究の応用
Ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been found to have a number of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. Additionally, ethyl 1-(3-phenylbutanoyl)-3-piperidinecarboxylate has been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters.
特性
IUPAC Name |
ethyl 1-(3-phenylbutanoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16-10-7-11-19(13-16)17(20)12-14(2)15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQRTJMWREXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)
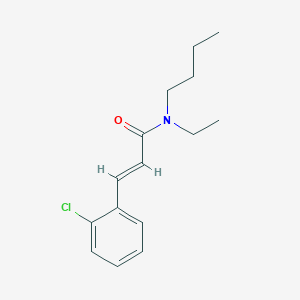
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)
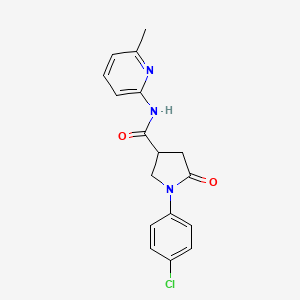
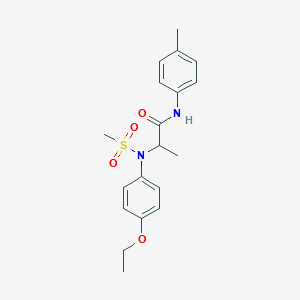


![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
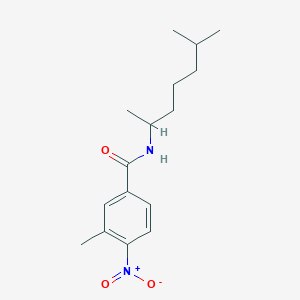
![N-[2-(4-fluorophenyl)ethyl]-3-phenylbutanamide](/img/structure/B3975987.png)
![4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3975993.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3975995.png)